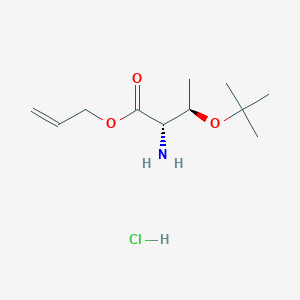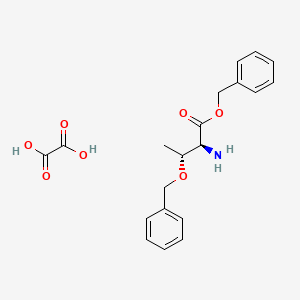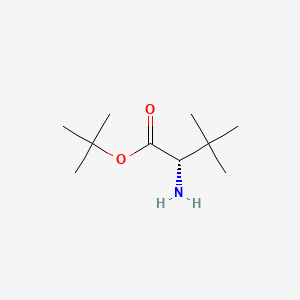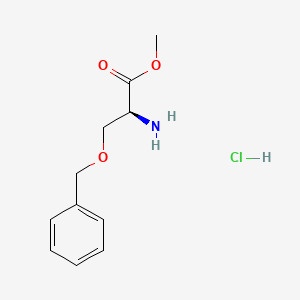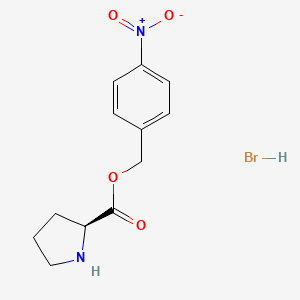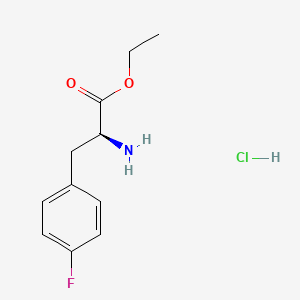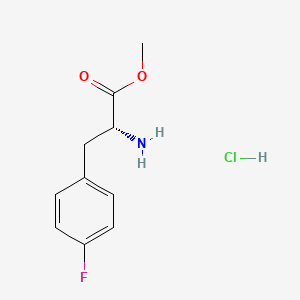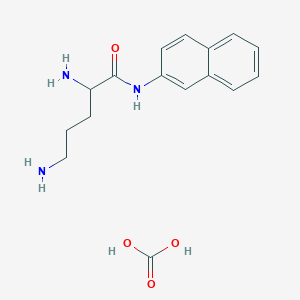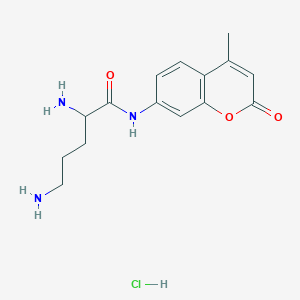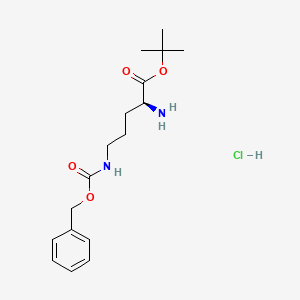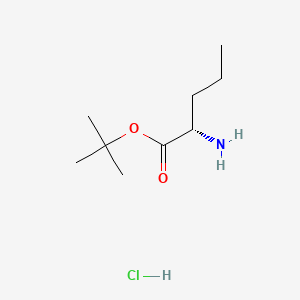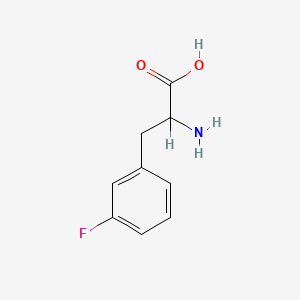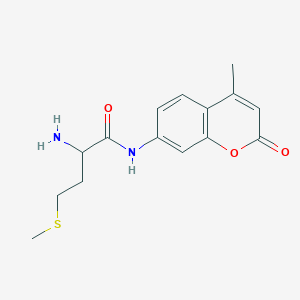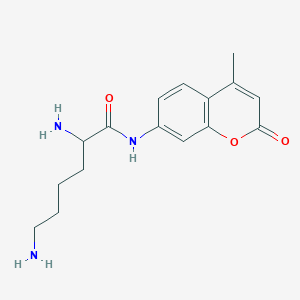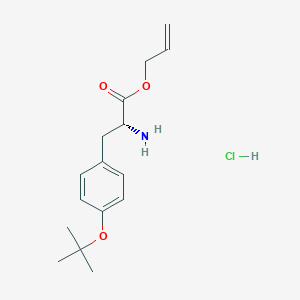
H-D-Tyr(tbu)-allylesterhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Tyr(tbu)-allylesterhcl, also known as O-tert-Butyl-D-tyrosine allyl ester hydrochloride, is a compound with the molecular formula C16H24ClNO3 and a molecular weight of 313.82 g/mol . This compound is a derivative of D-tyrosine, where the hydroxyl group of the tyrosine is protected by a tert-butyl group, and the carboxyl group is esterified with an allyl group. It is commonly used in peptide synthesis and as a building block in organic chemistry.
准备方法
The synthesis of H-D-Tyr(tbu)-allylesterhcl involves several steps:
Protection of the Hydroxyl Group: The hydroxyl group of D-tyrosine is protected using tert-butyl chloride in the presence of a base such as triethylamine. This forms O-tert-butyl-D-tyrosine.
Esterification: The carboxyl group of O-tert-butyl-D-tyrosine is esterified with allyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the allyl ester.
Hydrochloride Formation: The final product, this compound, is obtained by treating the allyl ester with hydrochloric acid.
化学反应分析
H-D-Tyr(tbu)-allylesterhcl undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction of the allyl group can lead to the formation of saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, leading to the formation of different derivatives.
科学研究应用
H-D-Tyr(tbu)-allylesterhcl has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in the protection of tyrosine residues.
Drug Development: The compound is used in the synthesis of drug candidates, where the protected tyrosine residue is crucial for the biological activity of the drug.
Bioconjugation: It is used in the conjugation of peptides and proteins with other molecules, such as fluorescent labels or drugs, for various biochemical assays.
作用机制
The mechanism of action of H-D-Tyr(tbu)-allylesterhcl primarily involves its role as a protected amino acid derivative. The tert-butyl group protects the hydroxyl group of tyrosine from unwanted reactions during peptide synthesis. The allyl ester group can be selectively cleaved under mild conditions, allowing for the controlled release of the free tyrosine residue. This selective protection and deprotection strategy is crucial in the synthesis of complex peptides and proteins .
相似化合物的比较
H-D-Tyr(tbu)-allylesterhcl can be compared with other protected tyrosine derivatives:
Fmoc-D-Tyr(tBu)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of an allyl ester. It is commonly used in solid-phase peptide synthesis.
Boc-D-Tyr(tBu)-OH: This compound uses a tert-butoxycarbonyl (Boc) group for protection. It is also used in peptide synthesis but requires different deprotection conditions.
Z-D-Tyr(tBu)-OH: This compound uses a benzyloxycarbonyl (Z) group for protection.
This compound is unique due to its combination of tert-butyl and allyl ester protection, providing specific advantages in selective deprotection and functionalization strategies.
属性
IUPAC Name |
prop-2-enyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOSDWVNYYLBH-PFEQFJNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218962-74-4 |
Source


|
| Record name | D-Tyrosine, O-(1,1-dimethylethyl)-, 2-propen-1-yl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218962-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
